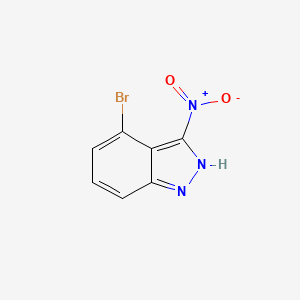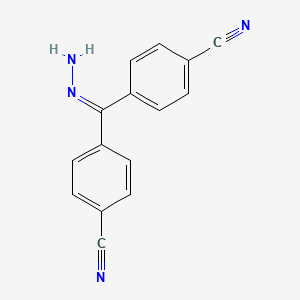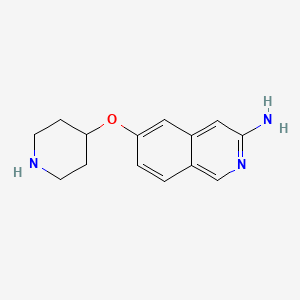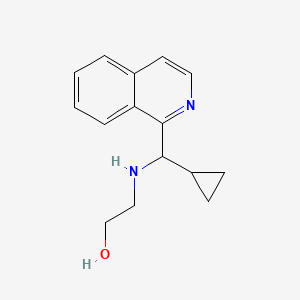
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and an indazole moiety
Méthodes De Préparation
The synthesis of (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with ketones or aldehydes under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the indazole and pyrrolidine moieties through a methanone linkage, often using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or indazole rings, where nucleophiles such as halides or amines replace existing substituents.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms in cell signaling and metabolism.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone can be compared with other similar compounds, such as:
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone: Lacks the methyl group on the indazole ring, which may affect its binding affinity and biological activity.
(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)ethanone: Has an ethanone linkage instead of methanone, potentially altering its chemical reactivity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16N4O |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(3-aminopyrrolidin-1-yl)-(1-methylindazol-3-yl)methanone |
InChI |
InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(14)8-17/h2-5,9H,6-8,14H2,1H3 |
Clé InChI |
APJLYWMBXMLQBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)




![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)




